molecular formula C24H28O2 B14311992 Phenol, 4,4'-cyclohexylidenebis[2-(2-propenyl)- CAS No. 112770-95-3

Phenol, 4,4'-cyclohexylidenebis[2-(2-propenyl)-

Cat. No.: B14311992
CAS No.: 112770-95-3
M. Wt: 348.5 g/mol
InChI Key: JLVDUKBUUBWTQG-UHFFFAOYSA-N
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Description

Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is a complex organic compound characterized by the presence of phenolic groups and a cyclohexylidene bridge. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- typically involves the reaction of phenol derivatives with cyclohexylidene intermediates. One common method includes the alkylation of phenol with allyl bromide in the presence of a base, followed by cyclization to form the cyclohexylidene bridge. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form cyclohexyl derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions contribute to its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4,4’-cyclohexylidenebis[2-amino-
  • Phenol, 4,4’-cyclohexylidenebis[2-methyl-
  • Phenol, 4-(2-propenyl)-

Uniqueness

Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is unique due to its specific structural features, such as the cyclohexylidene bridge and the presence of allyl groups. These features impart distinct chemical reactivity and stability, differentiating it from other similar compounds .

Properties

CAS No.

112770-95-3

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

4-[1-(4-hydroxy-3-prop-2-enylphenyl)cyclohexyl]-2-prop-2-enylphenol

InChI

InChI=1S/C24H28O2/c1-3-8-18-16-20(10-12-22(18)25)24(14-6-5-7-15-24)21-11-13-23(26)19(17-21)9-4-2/h3-4,10-13,16-17,25-26H,1-2,5-9,14-15H2

InChI Key

JLVDUKBUUBWTQG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)CC=C)O

Origin of Product

United States

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